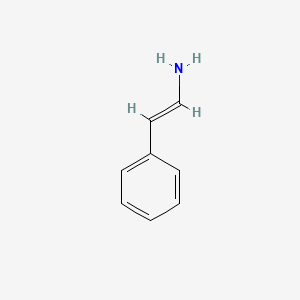
Styrylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Styrylamine is an organic compound that consists of a styryl group attached to an amine group. It is known for its applications in various fields, including organic electronics and pharmaceuticals. The compound is characterized by its aromatic structure, which contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Styrylamine can be synthesized through several methods. One common approach involves the reaction of styrene with ammonia or an amine in the presence of a catalyst. Another method includes the reduction of nitrostyrene using hydrogen in the presence of a palladium catalyst .
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of nitrostyrene. This method is preferred due to its efficiency and scalability. The reaction typically occurs under high pressure and temperature conditions to ensure complete conversion of the nitro group to an amine group .
Chemical Reactions Analysis
Types of Reactions
Styrylamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitroso and nitro compounds.
Reduction: The compound can be reduced to form secondary and tertiary amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Styrylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with antimicrobial and anticancer properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices .
Mechanism of Action
The mechanism of action of styrylamine involves its interaction with various molecular targets. In biological systems, this compound can interact with enzymes and receptors, altering their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its binding to target molecules .
Comparison with Similar Compounds
Similar Compounds
Aniline: Similar to styrylamine but lacks the styryl group.
Benzylamine: Contains a benzyl group instead of a styryl group.
Phenethylamine: Similar structure but with an ethyl group instead of a styryl group.
Uniqueness
This compound’s uniqueness lies in its styryl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with aromatic systems, such as in organic electronics and pharmaceuticals .
Properties
Molecular Formula |
C8H9N |
|---|---|
Molecular Weight |
119.16 g/mol |
IUPAC Name |
(E)-2-phenylethenamine |
InChI |
InChI=1S/C8H9N/c9-7-6-8-4-2-1-3-5-8/h1-7H,9H2/b7-6+ |
InChI Key |
UWRZIZXBOLBCON-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/N |
Canonical SMILES |
C1=CC=C(C=C1)C=CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















